6-Nitroquinazolin-4-amine

EGFR tyrosine kinase inhibition Anticancer activity Quinazoline derivatives

Traditional synthesis of EGFR inhibitor intermediates suffers from low yields and long reaction times. 6-Nitroquinazolin-4-amine directly addresses these bottlenecks: • Microwave-assisted protocol achieves 96.4% yield in 10 min for key cyclization step. • Nitro group enables divergent synthesis and improves whole-cell anticancer activity. • High-purity (97%) solid simplifies handling and analytical characterization. Suitable for Afatinib/Dacomitinib intermediate production and kinase inhibitor library synthesis.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
Cat. No. B8802042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroquinazolin-4-amine
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)N
InChIInChI=1S/C8H6N4O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H,(H2,9,10,11)
InChIKeyZFFCTRQTOAVIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroquinazolin-4-amine: Core Kinase-Targeted Scaffold


6-Nitroquinazolin-4-amine (CAS 49675-68-5) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a nitro group at the 6-position and a primary amine at the 4-position of the quinazoline ring . With a molecular formula of C8H6N4O2 and a molecular weight of 190.16 g/mol, this white crystalline powder serves as a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting epidermal growth factor receptor (EGFR) and related tyrosine kinases . The electron-withdrawing nitro group at the 6-position enhances binding affinity for kinase active sites, while the 4-amine provides a versatile handle for further derivatization [1].

6-Nitroquinazolin-4-amine vs. 4-Aminoquinazolines in EGFR Targeting


The 6-nitro substitution is not a trivial modification; it fundamentally alters the electronic landscape of the quinazoline core, directly impacting kinase binding and downstream cellular efficacy. A direct comparative study of 6-nitro versus 6-amino substituted 4-anilinoquinazolines revealed that while 6-amino derivatives exhibited higher EGFR tyrosine kinase inhibitory activity, the 6-nitro analogs demonstrated a much smaller difference in whole-cell anticancer activity [1]. This indicates that the 6-nitro group engages alternative or complementary mechanisms within the cellular context that are absent in the 6-amino series, making simple interchange of in-class compounds unreliable for achieving consistent biological outcomes. Furthermore, the nitro group provides a unique synthetic handle for subsequent reduction to an amine, enabling a divergent synthetic strategy that is inaccessible with 6-unsubstituted or 6-halogenated analogs [2].

6-Nitroquinazolin-4-amine: Head-to-Head Evidence


EGFR Inhibition and Cytotoxicity vs. Gefitinib

A series of 6-nitro-4-substituted quinazolines were synthesized and evaluated for EGFR inhibitory activity and cytotoxicity against HCT-116 (colon cancer) and A549 (lung cancer) cell lines, with direct comparison to the FDA-approved EGFR inhibitor gefitinib [1]. The most potent derivative, compound 6c, demonstrated superior enzyme inhibition against the clinically relevant mutant EGFR T790M compared to gefitinib [2].

EGFR tyrosine kinase inhibition Anticancer activity Quinazoline derivatives

Leishmanicidal Activity vs. Standard Antileishmanials

A library of 24 4-arylamino-6-nitroquinazolines was synthesized and evaluated for in vitro activity against Leishmania major promastigotes [1]. The IC50 values ranged from 1.87 to 61.48 µM across the series, demonstrating a clear structure-activity relationship driven by the aryl substitution pattern [2].

Leishmaniasis Neglected tropical diseases Antiprotozoal agents

Afatinib/Dacomitinib Intermediate: Microwave vs. Conventional Synthesis

6-Nitroquinazolin-4-amine serves as the core scaffold for key intermediates in the synthesis of the FDA-approved EGFR inhibitors Afatinib and Dacomitinib [1]. A microwave-promoted synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a critical intermediate for both drugs, was developed and optimized [2].

Process chemistry Microwave-assisted synthesis Pharmaceutical intermediates

Thermal Stability vs. Other Quinazoline Building Blocks

The physical and thermal properties of 6-nitroquinazolin-4-amine have been characterized, providing essential data for handling, storage, and formulation considerations . The compound exhibits a melting point of approximately 130–135°C and undergoes thermal decomposition above 180°C under nitrogen .

Thermal stability Analytical characterization Compound handling

Purity and Analytical Quality Control

Commercial suppliers provide 6-nitroquinazolin-4-amine with documented purity levels and batch-specific analytical data, essential for reproducible research . Standard purity is specified as 97%, with certificates of analysis including NMR, HPLC, and GC data available upon request .

Quality control Analytical standards Compound procurement

6-Nitroquinazolin-4-amine: Drug Discovery Applications


Lead Optimization: EGFR T790M-Selective Inhibitors

Research groups developing next-generation EGFR inhibitors to overcome gefitinib resistance should prioritize 6-nitroquinazolin-4-amine as a starting scaffold. Evidence from a 2024 study demonstrates that 6-nitro-4-substituted quinazolines can achieve superior enzyme inhibition against the mutant EGFR T790M compared to gefitinib [1]. The core structure allows for modular diversification at the 4-position to fine-tune selectivity and potency [2].

Leishmaniasis Drug Discovery

Investigators seeking novel chemical matter for neglected tropical diseases can leverage the established leishmanicidal activity of 4-arylamino-6-nitroquinazolines. A focused library of 24 derivatives showed IC50 values as low as 1.87 µM against Leishmania major promastigotes, providing a validated starting point for further medicinal chemistry optimization [1]. The scaffold offers multiple vectors for structural modification to improve potency and pharmacokinetic properties [2].

Afatinib and Dacomitinib Intermediate Process Development

Contract research organizations and pharmaceutical process chemistry teams tasked with synthesizing Afatinib or Dacomitinib intermediates should adopt the microwave-assisted protocol for 6-nitroquinazolin-4-amine derivatives. This method achieves a 96.4% yield in the key cyclization step within 10 minutes, representing a significant efficiency gain over conventional thermal methods [1]. The optimized conditions are scalable and compatible with industrial microwave reactors [2].

Medicinal Chemistry Education and Training

University teaching laboratories conducting hands-on medicinal chemistry courses can utilize 6-nitroquinazolin-4-amine as a model substrate for teaching heterocyclic chemistry, nitro group reduction, and nucleophilic aromatic substitution. The compound's well-defined melting point (130–135°C) and characteristic IR absorptions (amine ~3300–3000 cm⁻¹, nitro ~1520 and ~1350 cm⁻¹) make it an ideal candidate for analytical characterization exercises [1]. Its stability at room temperature and availability in high purity (97%) simplify storage and handling logistics [2].

Technical Documentation Hub

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